

QSAR studies on derivatives of 3-Methyl-4-(trifluoromethoxy)aniline

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Compound of Interest

Compound Name:	3-Methyl-4-(trifluoromethoxy)aniline
Cat. No.:	B168890

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A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Aniline Derivatives for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of various Quantitative Structure-Activity Relationship (QSAR) studies on aniline derivatives, with a particular focus on halogenated and trifluoromethyl-substituted analogues. While specific QSAR studies on **3-Methyl-4-(trifluoromethoxy)aniline** were not identified in the public domain, this guide offers a broader perspective on how structural modifications, including halogenation, impact the biological activity of aniline compounds. The information is intended for researchers, scientists, and professionals involved in drug development.

Comparative Analysis of QSAR Models for Aniline Derivatives

QSAR studies on aniline derivatives have been instrumental in predicting a range of biological and physicochemical properties, including toxicity, biodegradability, and anticancer activity.[\[1\]](#)[\[2\]](#) The choice of molecular descriptors and modeling techniques is crucial for developing robust and predictive QSAR models.

Key Findings from Various Studies:

- **Toxicity and Biodegradability:** For toxicity, hydrophobicity has been identified as a key determining property. In contrast, electronic and steric properties are more critical for

modeling biodegradation.^[1] QSAR models have been developed to predict the toxicity of aniline derivatives to various organisms, including aquatic species.^{[3][4][5][6]}

- Anticancer Activity: 3D-QSAR and molecular docking studies have been successfully applied to design and identify potent anticancer agents among aniline derivatives.^{[7][8][9]} These studies have elucidated the steric and electrostatic field effects that influence the binding of these compounds to their target proteins, such as epidermal growth factor receptor (EGFR) kinase.^[7]
- Lipophilicity: The lipophilicity ($\log P$) of aniline derivatives, a crucial parameter for drug absorption, has been modeled using descriptors like the Barysz matrix, hydrophilicity factor, and van der Waals volume.^[2]
- Halogenation Effects: The presence and position of halogen substituents, including trifluoromethyl groups, significantly influence the biological activity of aniline derivatives.^{[3][10][11]} For instance, the presence of chlorine substituents can influence lipophilicity and, consequently, toxicity.^[3]

Quantitative Data Summary

The following tables summarize the quantitative data from various QSAR studies on aniline derivatives, providing a comparative overview of the models and their key parameters.

Table 1: QSAR Models for Toxicity and Physicochemical Properties of Aniline Derivatives

Study Focus	QSAR Model(s) Employed	Key Molecular Descriptors	Predicted Property	Key Findings
Toxicity and Biodegradability	Regression Models	Hydrophobicity, Electronic and Steric properties	Toxicity, Biodegradability	Hydrophobicity is crucial for toxicity; electronic and steric properties are key for biodegradation. [1]
Algal Toxicity	Partial Least Squares (PLS)	Extended Topochemical Atom (ETA) and non-ETA indices (2D descriptors)	Low-level toxicity (pIC50, pIC20, pNOEC, pLOEC)	The presence of nitro groups, chlorine substituents (especially at the para position), and aliphatic side chains increases toxicity. [3]
Lipophilicity Prediction	Multiple Linear Regression (MLR), Principal Component Regression (PCR), Partial Least Squares Regression (PLSR)	Barysz matrix (SEigZ), hydrophilicity factor (Hy), Moriguchi octanol-water partition coefficient (MLOGP), electrophilicity (ω/eV), van der Waals volume (vWV)	Lipophilicity (logP)	MLR showed slightly better performance. The studied aniline derivatives were generally found to be non-hydrophilic. [2]
Protein Radical Formation	QSAR (Hansch analysis)	Hammett constant (σ)	MPO [•] formation	The Hammett constant best

correlated with myeloperoxidase (MPO) radical formation. Separate analyses for mono- and di-substituted anilines improved the statistical robustness of the models.[\[12\]](#)

Table 2: 3D-QSAR Models for Anticancer Activity of Aniline Derivatives

Study Focus	QSAR Model(s) Employed	Key Insights	Target Protein
4-Anilinoquinazoline Derivatives (Anticancer)	3D-QSAR, Molecular Docking	Steric and electrostatic field effects are important for activity. Hydrophobic and hydrogen-bond interactions are key for binding.[7]	EGFR Kinase
Oxazine Substituted 9-Anilinoacridines (Antitumor)	3D-QSAR	The model helped in identifying key structural features responsible for the antitumor activity of the synthesized compounds.[8]	Dalton's Lymphoma Ascites Cells
Purine Derivatives (Bcr-Abl Inhibitors)	3D-QSAR	The models guided the design and synthesis of new purine derivatives with enhanced inhibitory activity against Bcr-Abl.[13]	Bcr-Abl Kinase

Experimental Protocols

The reliability of any QSAR model is fundamentally dependent on the quality of the experimental data used for its development. Below are summaries of the methodologies employed in the cited studies.

General QSAR Modeling Workflow

- Data Set Preparation: A dataset of molecules with known biological activities is compiled. The chemical structures are optimized using computational chemistry methods (e.g., Density

Functional Theory).[2]

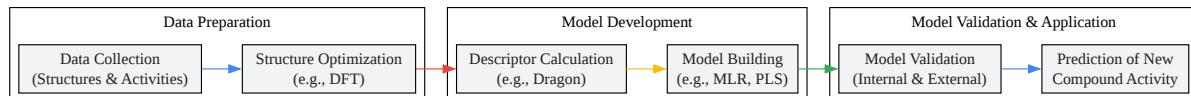
- Descriptor Calculation: A comprehensive set of molecular descriptors (e.g., constitutional, topological, geometric, electrostatic, and quantum-chemical) is calculated using specialized software like Dragon or Gaussian.[2]
- Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical relationship between the molecular descriptors and the biological activity.[2][3][7]
- Model Validation: The predictive power of the developed QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.[2]

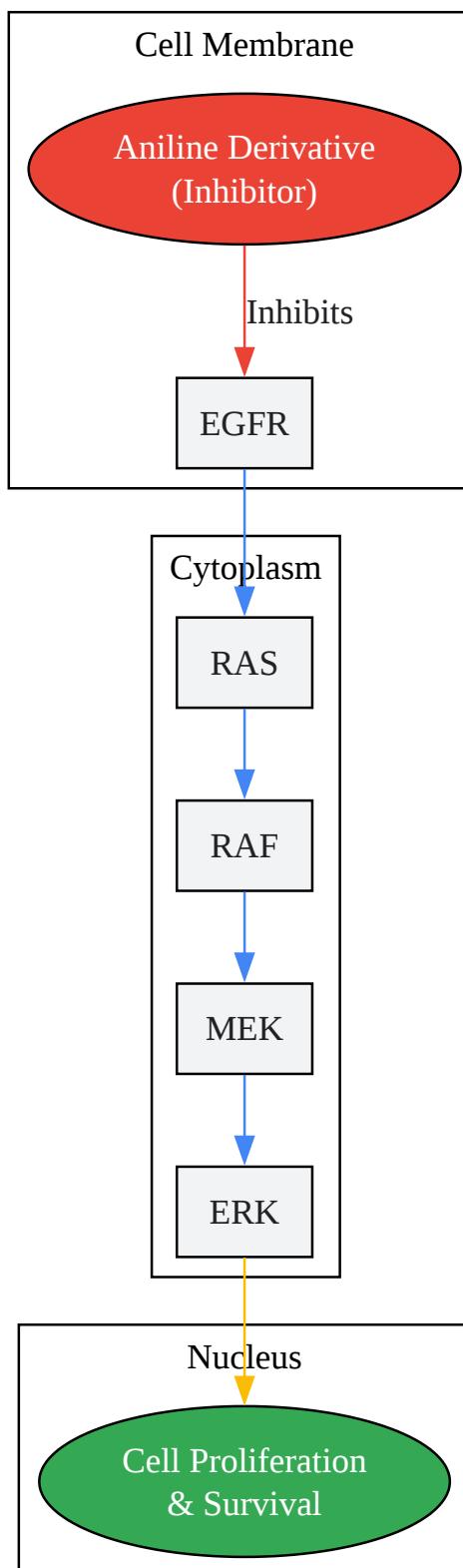
Specific Biological Assays

- Anticancer Activity (MTT Assay): This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines. Cancer cells are treated with varying concentrations of the aniline derivative, and cell viability is measured after a specific incubation period.[14]
- Myeloperoxidase (MPO) Protein Radical Formation: This assay measures the ability of aniline derivatives to induce the formation of MPO protein radicals. The reaction typically includes MPO, hydrogen peroxide, a spin trapping agent (e.g., DMPO), and the test compound. The formation of the radical is then quantified.[2]
- Anti-HIV-1 Activity: The inhibitory activity of aniline derivatives against HIV-1 is measured in cell culture. Cells are infected with the virus in the presence of the test compounds, and the inhibition is quantified by measuring endpoints like reverse transcriptase (RT) activity or viral protein levels (e.g., p24).[2]

Visualizations

General QSAR Modeling Workflow





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